6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine
Description
6-Fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a fluorinated quinazoline derivative characterized by a quinazoline core substituted with a fluorine atom at position 6 and a pyrimidin-2-ylmethyl group at the N4-position. The quinazoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases and receptors. The fluorine atom enhances electronegativity and metabolic stability, while the pyrimidinylmethyl group introduces steric and electronic effects that influence target binding and solubility .
Properties
IUPAC Name |
6-fluoro-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELAWZKSHFWKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the selective fluorination of 2-aminopyrimidines using reagents such as Selectfluor in the presence of silver carbonate (Ag2CO3) to introduce the fluorine atom . The quinazoline core can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline core or the pyrimidin-2-ylmethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the quinazoline or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of substituents, enhancing the compound’s chemical diversity.
Scientific Research Applications
6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the pyrimidin-2-ylmethyl group can enhance binding affinity and specificity, allowing the compound to modulate the activity of its targets. This modulation can occur through inhibition or activation of enzymatic activity, receptor binding, or interference with signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine and analogous quinazoline/pyrimidine derivatives:
Key Observations:
Fluorine Substitution :
- The 6-fluoro group is a common feature in many quinazolines, contributing to enhanced metabolic stability and target affinity . However, additional substituents (e.g., nitro in ) can introduce trade-offs between potency and toxicity .
N4-Substituent Diversity :
- The pyrimidin-2-ylmethyl group in the target compound provides a planar, heterocyclic moiety that may facilitate π-π stacking with aromatic residues in enzyme active sites. In contrast, bulky substituents like naphthalen-1-ylmethyl () or 4-fluorobenzyl () alter lipophilicity and bioavailability .
Biological Activity: The PAR2 antagonist in demonstrates the impact of halogenated aryloxy groups (3,5-dichlorophenoxy) on anti-inflammatory activity, achieving an IC₅₀ of 2.8 μM. The target compound’s pyrimidinylmethyl group may offer similar or improved selectivity for kinase targets .
Structural Flexibility :
- Pyrimidine-based analogs () exhibit simpler structures but retain significant activity, underscoring the balance between molecular complexity and drug-likeness .
Research Findings and Implications
- Kinase Inhibition : Quinazoline derivatives are well-documented EGFR and VEGFR inhibitors. The pyrimidinylmethyl group in the target compound may enhance binding to ATP pockets, as seen in similar kinase inhibitors .
- Anti-inflammatory Potential: Fluorinated quinazolines with polar substituents (e.g., piperazine in ) show promise in modulating inflammatory mediators like TNF-α and IL-6, suggesting a pathway for the target compound’s development .
- Synthetic Accessibility : The synthesis of this compound likely follows established routes for quinazoline amination, as described in and , involving nucleophilic substitution and palladium-catalyzed coupling .
Biological Activity
6-Fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and research findings.
The primary target of this compound is the Werner (WRN) helicase , which plays a crucial role in DNA repair processes. The compound inhibits WRN helicase activity, leading to genomic instability and promoting tumor cell proliferation. This inhibition affects several DNA repair pathways, including:
- Base Excision Repair (BER)
- Nucleotide Excision Repair (NER)
- Mismatch Repair (MMR)
The interaction with WRN helicase suggests that this compound may be particularly effective in cancer cells where DNA repair mechanisms are often upregulated due to genomic instability.
The biochemical properties of this compound are still being elucidated. However, it is known that quinazoline derivatives can interact with various enzymes and proteins, potentially altering their functions. The exact molecular mechanisms through which this compound exerts its effects are not fully understood but may involve:
- Binding interactions with biomolecules
- Enzyme inhibition or activation
- Changes in gene expression
Research Findings
Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 5.9 ± 1.7 | |
| A549 (Lung Cancer) | 2.3 ± 0.91 | |
| SW480 (Colorectal Cancer) | 5.65 ± 2.33 |
These results indicate that the compound exhibits promising activity against different types of cancer, particularly lung and breast cancers.
Case Studies
In a study evaluating the cytotoxicity of various quinazoline derivatives, this compound was found to be one of the most potent inhibitors against the epidermal growth factor receptor (EGFR), a key player in tumorigenesis. The compound demonstrated an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
